4-Hydroxytamoxifen is a major active metabolite of tamoxifen, a selective estrogen receptor modulator extensively used in breast cancer research. [] It is classified as a nonsteroidal antiestrogen and plays a crucial role in scientific research due to its potent antiestrogenic activity, which is significantly higher than that of its parent compound, tamoxifen. [, , ] 4-Hydroxytamoxifen is utilized in various research models to investigate the mechanisms of estrogen receptor signaling, the development of anti-cancer therapies, and the role of estrogen receptors in various physiological processes.
Future Directions
Developing Novel 4-Hydroxytamoxifen Analogs with Improved Therapeutic Profiles: The synthesis and evaluation of novel 4-hydroxytamoxifen analogs with enhanced selectivity for ER subtypes or specific tissues could lead to more effective therapies with fewer side effects. []
Optimizing Drug Delivery Systems for Enhanced Efficacy and Targeted Therapy: Research focusing on the development of innovative drug delivery systems that improve the bioavailability and target 4-hydroxytamoxifen specifically to tumor cells could significantly enhance its therapeutic potential. [, , ]
Personalized Medicine Approaches Based on 4-Hydroxytamoxifen Metabolism: Further investigation into the inter-individual variability in 4-hydroxytamoxifen metabolism and its correlation with treatment response could pave the way for personalized medicine approaches, optimizing dosage and treatment strategies for individual patients. []
Related Compounds
Tamoxifen
Compound Description: Tamoxifen [(Z)-2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine] is a selective estrogen receptor modulator (SERM) widely used to treat estrogen receptor-positive (ER+) breast cancer. It primarily acts as an estrogen antagonist, blocking estrogen's effects in breast tissue. []
Relevance: Tamoxifen is the prodrug of 4-Hydroxytamoxifen. It is metabolized in the liver by CYP2D6 to form its active metabolite, 4-Hydroxytamoxifen, which exhibits a significantly higher binding affinity for the estrogen receptor compared to the parent compound. [, , , ]
N-Desmethyltamoxifen
Compound Description: N-Desmethyltamoxifen is a major metabolite of tamoxifen generated through N-demethylation. While less potent than 4-Hydroxytamoxifen, it also demonstrates antiestrogenic activity by binding to estrogen receptors. [, , ]
Relevance: N-Desmethyltamoxifen, alongside 4-Hydroxytamoxifen, contributes to tamoxifen's overall efficacy. Understanding its formation and activity is crucial for interpreting tamoxifen's pharmacokinetic profile. [, ]
Endoxifen (N-Desmethyl-4-hydroxytamoxifen)
Compound Description: Endoxifen, also known as N-desmethyl-4-hydroxytamoxifen, is a secondary metabolite of tamoxifen. It is formed through the sequential N-demethylation of tamoxifen to N-desmethyltamoxifen, followed by 4-hydroxylation. []
Relevance: Endoxifen possesses potent antiestrogenic activity, rivaling or exceeding that of 4-Hydroxytamoxifen. Variations in endoxifen levels due to genetic polymorphisms in metabolizing enzymes are believed to contribute to the variable efficacy of tamoxifen in breast cancer patients. [, ]
α-Hydroxytamoxifen
Compound Description: α-Hydroxytamoxifen is a metabolite of tamoxifen, likely a precursor to a distinct group of DNA adducts (group II) observed in vivo. []
Relevance: While less prominent than 4-Hydroxytamoxifen, α-Hydroxytamoxifen contributes to tamoxifen's metabolic profile and potential for DNA adduct formation, highlighting the complexity of tamoxifen's action and potential toxicity. []
4-Hydroxytamoxifen Quinone Methide
Compound Description: 4-Hydroxytamoxifen Quinone Methide is a reactive metabolite generated through the oxidation of 4-Hydroxytamoxifen. [, ]
(E)-α-(Deoxyguanosin-N2-yl)-4-hydroxytamoxifen and (Z)-α-(Deoxyguanosin-N2-yl)-4-hydroxytamoxifen
Compound Description: These compounds are specific DNA adducts formed by the reaction of 4-Hydroxytamoxifen Quinone Methide with deoxyguanosine in DNA. []
Relevance: The formation of these adducts provides direct evidence for the potential genotoxicity of 4-Hydroxytamoxifen Quinone Methide, supporting the notion that this reactive metabolite could contribute to tamoxifen's carcinogenic potential. []
Toremifene
Compound Description: Toremifene is a chlorinated analogue of tamoxifen, also classified as a SERM. It is used to treat ER+ breast cancer and, like tamoxifen, undergoes metabolic activation. []
Relevance: Toremifene's structural similarity to tamoxifen provides a comparative basis for understanding their respective metabolism and potential for toxicity. Both drugs form reactive quinone methide metabolites that can react with GSH. []
4-Hydroxytoremifene
Compound Description: 4-Hydroxytoremifene is an active metabolite of toremifene, analogous to 4-Hydroxytamoxifen. []
Relevance: Comparing 4-Hydroxytoremifene with 4-Hydroxytamoxifen allows researchers to investigate the impact of structural modifications on metabolite reactivity and potential for toxicity. []
4-Hydroxytoremifene Quinone Methide
Compound Description: 4-Hydroxytoremifene Quinone Methide is a reactive metabolite formed from 4-Hydroxytoremifene, similarly to the formation of 4-Hydroxytamoxifen Quinone Methide from 4-Hydroxytamoxifen. []
Relevance: This compound enables the examination of how the chlorine substitution in toremifene affects the reactivity of its quinone methide metabolite. The toremifene quinone methide, unlike the 4-Hydroxytamoxifen Quinone Methide, reacts with two molecules of GSH, losing chlorine in the process. []
ICI 164,384
Compound Description: ICI 164,384 is a steroidal antiestrogen, classified as a pure antagonist, meaning it lacks intrinsic estrogenic activity. [, ]
Relevance: Unlike 4-Hydroxytamoxifen, which displays partial agonist activity, ICI 164,384 completely blocks estrogen receptor activation. This difference is significant for investigating the mechanisms behind the agonist/antagonist profiles of different antiestrogens and their effects on cellular responses. [, ]
ICI 182,780 (Fulvestrant)
Compound Description: Fulvestrant, also known as ICI 182,780, is a pure estrogen receptor antagonist, similar in action to ICI 164,384. It functions by binding to and degrading the estrogen receptor. [, , ]
Relevance: Fulvestrant represents another pure antiestrogen, contrasting with the partial agonist activity of 4-Hydroxytamoxifen. This distinction is valuable for studying the interplay between different classes of antiestrogens, their downstream signaling effects, and therapeutic implications in breast cancer treatment. [, , ]
Diethylstilbestrol
Compound Description: Diethylstilbestrol is a synthetic nonsteroidal estrogen. Despite its estrogenic activity on the estrogen receptor, it acts as a deactivator of the estrogen-related receptor gamma (ERRγ). [, ]
Relevance: Diethylstilbestrol provides insights into the complexities of ligand binding and selectivity in the nuclear receptor superfamily. Although structurally similar to estradiol, it exhibits distinct effects on ERα and ERRγ, highlighting the subtle structural features that govern receptor binding and activity. [, ]
Raloxifene
Compound Description: Raloxifene is another SERM used to prevent and treat osteoporosis in postmenopausal women and reduce the risk of invasive breast cancer in postmenopausal women with high risk. []
Relevance: Like tamoxifen, raloxifene is a SERM, but it does not exhibit agonist activity on ERRγ. Comparing raloxifene's binding profile to that of 4-Hydroxytamoxifen helps delineate the structural requirements for ligand binding to both ER and ERRγ. []
2-Hydroxyestradiol
Compound Description: 2-Hydroxyestradiol is a natural metabolite of estradiol with antioxidant properties. []
Relevance: Though not structurally similar to 4-Hydroxytamoxifen, 2-Hydroxyestradiol shares its antioxidant capabilities, suggesting potential for influencing cellular processes beyond estrogen receptor modulation. []
Bisphenol
Compound Description: Bisphenol is a simplified analog of 4-Hydroxytamoxifen lacking the dimethylaminoethoxy side chain. It exhibits mixed estrogenic and antiestrogenic activities. []
Relevance: Bisphenol's structure and activity highlight the importance of the dimethylaminoethoxy side chain in determining the antiestrogenic potency of 4-Hydroxytamoxifen. []
Cis-Tamoxifen
Compound Description: Cis-Tamoxifen is the geometric isomer of tamoxifen, demonstrating weak estrogenic activity. [, ]
Relevance: Comparing Cis-Tamoxifen to 4-Hydroxytamoxifen emphasizes the importance of stereochemistry in determining the pharmacological profile of tamoxifen and its metabolites. The cis isomer's weak estrogenic activity contrasts with the potent antiestrogenic effects of 4-Hydroxytamoxifen. [, ]
Cis-(E)4-hydroxytamoxifen
Compound Description: Cis-(E)4-hydroxytamoxifen is the geometric isomer of trans-4-hydroxytamoxifen. It acts as a weak competitive antagonist of estrogen action with minimal estrogenic properties. []
Relevance: The distinct pharmacological profile of Cis-(E)4-hydroxytamoxifen compared to 4-Hydroxytamoxifen underscores the impact of stereochemistry on the biological activity of tamoxifen metabolites. []
Fixed-Ring Derivatives of Tamoxifen and 4-Hydroxytamoxifen
Compound Description: These are synthetic derivatives where the flexible side chain in tamoxifen and 4-Hydroxytamoxifen is constrained within a ring structure. []
Relevance: These derivatives help elucidate the impact of side chain flexibility on the binding and activity of tamoxifen and its metabolites. The fixed-ring derivatives generally retain the pharmacological profiles of their parent compounds. []
17β-Estradiol-3-benzoate (Estradiol Benzoate)
Compound Description: Estradiol benzoate is an ester of estradiol, a potent endogenous estrogen. []
Relevance: Estradiol benzoate is used to compare and contrast the long-term effects of estrogenic and antiestrogenic compounds on various physiological parameters, including somatic growth, hormone levels, and hepatic enzyme expression. []
Overview
4-Hydroxytamoxifen is a significant active metabolite of tamoxifen, a widely used medication for the treatment of estrogen receptor-positive breast cancer. This compound exhibits selective estrogen receptor modulator activity, which means it can act as both an estrogen receptor agonist and antagonist depending on the tissue context. It plays a crucial role in the pharmacological effects of tamoxifen, contributing to its therapeutic efficacy while also being implicated in various side effects.
Source
4-Hydroxytamoxifen is primarily derived from the metabolic conversion of tamoxifen in the liver. The cytochrome P450 enzymes, particularly CYP2D6, CYP3A4, and CYP2C19, are responsible for this conversion. The compound can also be synthesized in the laboratory for research and therapeutic purposes.
Classification
4-Hydroxytamoxifen is classified as a non-steroidal antiestrogen. It belongs to a broader class of compounds known as selective estrogen receptor modulators, which are characterized by their ability to selectively activate or inhibit estrogen receptors in different tissues.
Synthesis Analysis
Methods
The synthesis of 4-hydroxytamoxifen can be achieved through various methods, including:
Hydroxylation of Tamoxifen: This is typically performed using hydroxylating agents such as potassium permanganate or via enzymatic methods involving cytochrome P450 enzymes.
McMurry Reaction: A notable synthetic route involves the McMurry coupling of 4,4'-dihydroxybenzophenone with appropriate carbonyl compounds, leading to derivatives of 4-hydroxytamoxifen.
Technical Details
Reagents: Common reagents include sodium hydride, lithium aluminum hydride, and various solvents such as dichloromethane or ethanol.
Characterization: The synthesized compound is usually characterized using techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to confirm its structure and purity.
Molecular Structure Analysis
Structure
The molecular structure of 4-hydroxytamoxifen consists of a triphenylethylene backbone with a hydroxyl group at the para position relative to one of the phenyl rings. Its chemical formula is C18H19NO, and it has a molecular weight of approximately 265.35 g/mol.
Data
Molecular Weight: 265.35 g/mol
Melting Point: Approximately 150 °C
Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
Chemical Reactions Analysis
Reactions
4-Hydroxytamoxifen participates in various chemical reactions that can modify its structure and enhance its biological activity:
Glucuronidation: This metabolic reaction involves conjugation with glucuronic acid, significantly affecting its pharmacokinetics and bioavailability.
Reductive Reactions: The compound can undergo reductions that may alter its activity profile.
Technical Details
The kinetics of these reactions can vary based on genetic polymorphisms in metabolizing enzymes like UGT1A4, which can influence individual responses to therapy.
Mechanism of Action
Process
The mechanism by which 4-hydroxytamoxifen exerts its effects involves binding to estrogen receptors in target tissues. Upon binding:
It acts as an antagonist in breast tissue, inhibiting estrogen-mediated cell proliferation.
In contrast, it may exhibit agonistic effects in other tissues such as bone or endometrium.
Data
Research indicates that 4-hydroxytamoxifen has a higher affinity for estrogen receptors compared to tamoxifen itself, which enhances its effectiveness as an anti-cancer agent.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white crystalline powder.
Odor: Odorless.
Density: Approximately 1.1 g/cm³.
Chemical Properties
pH Stability: Stable at neutral pH but may degrade under extreme acidic or basic conditions.
Reactivity: Reacts with strong oxidizing agents; care must be taken during storage and handling.
Relevant analyses often involve spectroscopic techniques to determine purity and structural integrity.
Applications
Scientific Uses
4-Hydroxytamoxifen is primarily utilized in:
Breast Cancer Treatment: As an active metabolite of tamoxifen, it is crucial for therapeutic efficacy against hormone-responsive breast cancers.
Research Studies: Used extensively in studies investigating estrogen receptor biology and the development of novel anti-cancer agents.
Drug Development: Its structure serves as a template for designing new selective estrogen receptor modulators with improved efficacy or reduced side effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.